![molecular formula C14H11NO B6375495 3-Cyano-5-(4-methylphenyl)phenol, 95% CAS No. 1261982-38-0](/img/structure/B6375495.png)
3-Cyano-5-(4-methylphenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(4-methylphenyl)phenol (95%) is a synthetic organic compound that has a wide range of applications in scientific research. It is a highly versatile compound due to its ability to interact with various molecules, making it an ideal choice for a variety of experiments.
Scientific Research Applications
3-Cyano-5-(4-methylphenyl)phenol (95%) has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. Additionally, it is used in the synthesis of advanced materials, such as graphene and carbon nanotubes.
Mechanism of Action
3-Cyano-5-(4-methylphenyl)phenol (95%) is a highly versatile compound due to its ability to interact with various molecules. It is an electrophile, meaning it is attracted to electron-rich molecules. This allows it to react with nucleophiles, such as amines and alcohols, to form covalent bonds. It can also react with Lewis acids, such as aluminum chloride, to form coordination complexes.
Biochemical and Physiological Effects
3-Cyano-5-(4-methylphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have anti-bacterial and anti-fungal properties. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Advantages and Limitations for Lab Experiments
3-Cyano-5-(4-methylphenyl)phenol (95%) has several advantages for lab experiments. It is a highly versatile compound due to its ability to interact with various molecules, making it an ideal choice for a variety of experiments. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It is highly toxic and can cause irritation to the skin, eyes, and respiratory system. It is also volatile and flammable, making it hazardous to handle and store.
Future Directions
There are a number of potential future directions for 3-Cyano-5-(4-methylphenyl)phenol (95%). One potential direction is the development of new synthetic methods that can be used to synthesize the compound. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and reduce inflammation. Finally, further research could be conducted to explore its potential applications in advanced materials, such as graphene and carbon nanotubes.
Synthesis Methods
3-Cyano-5-(4-methylphenyl)phenol (95%) is synthesized through a multi-step process. The first step involves the reaction of 4-methylphenol with potassium cyanide in the presence of aqueous sodium hydroxide. This reaction yields 4-cyanomethylphenol. The second step involves the reaction of 4-cyanomethylphenol with sodium nitrite in the presence of aqueous sodium hydroxide. This reaction yields 3-cyano-5-(4-methylphenyl)phenol (95%).
properties
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14(16)8-13/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYHCGWYPURIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684616 |
Source
|
Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-methylphenyl)phenol | |
CAS RN |
1261982-38-0 |
Source
|
Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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